[N-(p-Toluenesulfonyl)imino]phenyliodinane
Overview
Description
[N-(p-Toluenesulfonyl)imino]phenyliodinane is an organoiodine compound with the molecular formula C13H12INO2S and a molecular weight of 373.21 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-(p-Toluenesulfonyl)imino]phenyliodinane typically involves the reaction of iodobenzene with p-toluenesulfonamide in the presence of an oxidizing agent. One common method includes the use of hypervalent iodine reagents such as iodobenzene diacetate or iodobenzene dichloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for cost and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[N-(p-Toluenesulfonyl)imino]phenyliodinane is involved in various types of chemical reactions, including:
Aziridination: It is commonly used in the aziridination of alkenes, where it acts as a nitrogen source to form aziridines.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Often carried out with oxidizing agents like iodobenzene diacetate in the presence of a base.
Major Products
Aziridines: Formed from the aziridination of alkenes.
Oxidized Products: Various oxidized organic compounds depending on the substrate used.
Scientific Research Applications
[N-(p-Toluenesulfonyl)imino]phenyliodinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [N-(p-Toluenesulfonyl)imino]phenyliodinane involves the transfer of the nitrogen atom to the substrate. In aziridination reactions, the compound forms a reactive intermediate that facilitates the insertion of the nitrogen atom into the carbon-carbon double bond of alkenes . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
(N-Tosylimino)iodo]benzene: Another organoiodine compound with similar reactivity.
Phenyliodonio (p-tolylsulfonyl)azanide: Shares similar structural features and reactivity patterns.
Uniqueness
[N-(p-Toluenesulfonyl)imino]phenyliodinane is unique due to its stability and high reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including aziridination and oxidation, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQVHZJPSKICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13INO2S- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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